3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H7F3N2O1. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms1.
Synthesis Analysis
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde and its derivatives is a topic of interest in the field of organic chemistry2. However, specific synthesis methods for this compound are not readily available in the literature. Further research and experimentation would be required to develop an efficient synthesis process.
Molecular Structure Analysis
The molecular structure of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR1. The compound’s structure can also be confirmed by X-ray diffraction3. The compound has a molecular weight of 240.18 g/mol1.
Chemical Reactions Analysis
The chemical reactions involving 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde are not well-documented in the literature. However, pyrazole derivatives are known to participate in a variety of chemical reactions, and the trifluoromethyl group can influence the reactivity of the compound4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde include a molecular weight of 240.18 g/mol, a topological polar surface area of 45.8 Ų, and a rotatable bond count of 21. More detailed information about its physical and chemical properties, such as melting point, solubility, and stability, would require further experimental analysis.Scientific Research Applications
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Synthesis and Characterization of Trifluoromethylated Indenopyrazole
- Scientific Field : Organic Chemistry
- Summary of Application : This research involves the synthesis of a new tricyclic, trifluoromethylated indenopyrazole .
- Methods of Application : The compound was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine through an acid-catalyzed reaction .
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Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of TFMP derivatives in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis and Biological Potentials of Aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of eleven 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The results or outcomes of this research are not provided in the source .
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Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of TFMP derivatives in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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FDA-Approved Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
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Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of eleven 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The results or outcomes of this research are not provided in the source .
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Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of TFMP derivatives in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
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Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of eleven 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The results or outcomes of this research are not provided in the source .
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Synthesis of Polymers and Monomers
- Scientific Field : Polymer Chemistry
- Summary of Application : 4-(Trifluoromethyl)phenol, a compound with a similar structure, is used in the synthesis of polymers and monomers .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The results or outcomes of this research are not provided in the source .
Safety And Hazards
The safety and hazards associated with 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde are not well-documented. As with all chemicals, it should be handled with appropriate personal protective equipment, and contact with skin, eyes, or clothing should be avoided6.
Future Directions
The future directions for research on 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde could include the development of more efficient synthesis methods, the exploration of its reactivity and potential applications, and a more detailed investigation of its physical and chemical properties7.
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPJAJMBQBTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381873 | |
Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
CAS RN |
306936-65-2 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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